2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid
Description
Historical context and discovery
The development of this compound emerges from the broader historical progression of heterocyclic chemistry, particularly within the thienopyran family of compounds. Heterocyclic compounds have been recognized as among the most common and varied classes of organic molecules, with extensive synthetic research leading to the development of numerous heterocyclic structures over several decades. The thieno[3,2-c]pyran framework represents a relatively specialized area within this field, combining the well-established chemistry of thiophene rings with pyran systems.
The synthesis methodologies for thienopyran derivatives have evolved significantly, with modern approaches emphasizing green chemistry principles and efficient synthetic routes. Recent advances have demonstrated one-pot synthesis strategies for thieno[3,2-c]pyran compounds using water as a reaction medium, achieving excellent yields of 65-95% while eliminating the need for tedious purification steps. These methodological improvements have enhanced accessibility to compounds like this compound for research purposes.
The compound's emergence as a research target reflects the growing recognition of thienopyran derivatives as valuable scaffolds in drug discovery and development. The unique structural features of the thieno[3,2-c]pyran system, particularly when functionalized with acetic acid groups, have attracted attention for their potential therapeutic applications and utility as synthetic intermediates. This historical development parallels the broader trend in medicinal chemistry toward exploring fused heterocyclic systems as sources of novel bioactive compounds.
Significance in heterocyclic chemistry
This compound holds considerable significance within heterocyclic chemistry due to its unique structural characteristics and potential applications. Heterocyclic compounds are recognized for their diverse biological activities, including anti-convulsant, anti-human immunodeficiency virus, antiviral, anti-allergic, anti-cancer, anti-inflammatory, and antifungal properties. The thieno[3,2-c]pyran framework exemplifies the synthetic utility and biological relevance that have made heterocyclic compounds increasingly prevalent in pharmaceutical research.
The compound's structural design incorporates multiple functional elements that contribute to its chemical versatility. The fused thiophene-pyran ring system provides a rigid scaffold that can influence molecular conformation and binding interactions, while the acetic acid substituent introduces hydrogen bonding capabilities and potential for further chemical modification. This combination of features positions the compound as both a research target and a potential building block for more complex molecular architectures.
Research into thienopyran derivatives has revealed their importance in medicinal chemistry applications, particularly in the development of enzyme inhibitors and receptor modulators. Studies have demonstrated that thieno[3,2-c]pyran analogs can interact effectively with biological targets such as sirtuin 6 (SIRT6) and cyclooxygenase-2 (COX-2), which are considered important oncogenes and inflammatory mediators. The molecular docking and dynamics studies of these compounds have shown promising binding affinities and conformational stability, with average root mean square deviation values of 0.13 nanometers and radius of gyration values around 1.87 nanometers.
Position in thienopyran chemical space
This compound occupies a distinctive position within the thienopyran chemical space, representing a specific fusion pattern and substitution profile that distinguishes it from other members of this heterocyclic family. The compound belongs to the thieno[3,2-c]pyran subclass, which is characterized by the specific connectivity pattern between the thiophene and pyran rings. This positioning influences both its chemical reactivity and potential biological activities.
The thienopyran chemical space encompasses various fusion patterns and substitution possibilities, with different arrangements offering distinct properties and applications. The thieno[3,2-c]pyran system represents one of the more studied configurations within this family, alongside related structures such as thieno[3,2-b]pyran and thieno[2,3-c]pyran derivatives. Each fusion pattern exhibits unique electronic properties and spatial arrangements that can significantly impact molecular interactions and biological activities.
Within the broader context of sulfur-containing heterocycles, this compound demonstrates the versatility of incorporating sulfur atoms into complex ring systems. The thiophene portion contributes aromatic character and specific electronic properties, while the pyran ring provides additional conformational flexibility and potential for hydrogen bonding interactions. This combination creates a chemical scaffold that can be further modified through various synthetic transformations.
The compound's position in chemical space is further defined by its acetic acid functionality, which introduces carboxylic acid chemistry to the thienopyran framework. This functional group enables additional synthetic modifications through standard carboxylic acid transformations, including esterification, amidation, and other coupling reactions. Such modifications expand the accessible chemical space around this core structure, making it a valuable platform for drug discovery and materials science applications.
Nomenclature and identification systems
The systematic nomenclature and identification of this compound follows established conventions for heterocyclic compounds and incorporates multiple identification systems used in chemical databases and research literature. The compound's International Union of Pure and Applied Chemistry name is 2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid, which provides a systematic description of its structure based on standardized naming rules.
The compound is registered under Chemical Abstracts Service number 1258639-48-3, which serves as a unique identifier in chemical databases and literature. This registration number facilitates accurate identification and cross-referencing across different chemical information systems. Additionally, the compound is assigned the molecular descriptor language number MFCD17167185, providing another standardized identification code used in chemical inventory systems.
Table 1: Identification and Nomenclature Systems for this compound
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1258639-48-3 |
| International Union of Pure and Applied Chemistry Name | 2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid |
| Molecular Descriptor Language Number | MFCD17167185 |
| PubChem Compound Identifier | 50990553 |
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
The structural representation systems include the Simplified Molecular Input Line Entry System notation: C1COC(C2=C1SC=C2)CC(=O)O, which provides a linear text representation of the molecular structure. The International Chemical Identifier string (InChI=1S/C9H10O3S/c10-9(11)5-7-6-2-4-13-8(6)1-3-12-7/h2,4,7H,1,3,5H2,(H,10,11)) offers a standardized method for representing chemical structures in databases and computational applications.
The International Chemical Identifier Key (CFDQXNKTGGIRFL-UHFFFAOYSA-N) provides a fixed-length identifier derived from the full International Chemical Identifier, enabling rapid database searching and structure matching. These multiple identification systems ensure accurate communication and data exchange among researchers, regulatory agencies, and commercial suppliers working with this compound.
Table 2: Structural Representation Systems
| System | Representation |
|---|---|
| Simplified Molecular Input Line Entry System | C1COC(C2=C1SC=C2)CC(=O)O |
| International Chemical Identifier | InChI=1S/C9H10O3S/c10-9(11)5-7-6-2-4-13-8(6)1-3-12-7/h2,4,7H,1,3,5H2,(H,10,11) |
| International Chemical Identifier Key | CFDQXNKTGGIRFL-UHFFFAOYSA-N |
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(11)5-7-6-2-4-13-8(6)1-3-12-7/h2,4,7H,1,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDQXNKTGGIRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid typically involves the construction of the thieno[3,2-c]pyran ring system followed by the introduction of the acetic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyran core. Subsequent functionalization steps introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thieno[3,2-c]pyran ring system allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₀O₃S (as inferred from structural analogs in ).
- Structural Features: The thienopyran core provides aromaticity and planar rigidity, while the acetic acid group enables hydrogen bonding and salt formation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Below is a comparative analysis of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid and its analogs based on substituents, molecular weight, and physical properties:
Electronic and Steric Effects
Physical Properties and Solubility
- Melting Points : Methyl-substituted analogs (e.g., ) exhibit lower melting points (92.5–93.5°C) compared to bulkier derivatives, likely due to reduced crystal packing efficiency .
- Solubility : The hydrochloride salt () has higher aqueous solubility than the free acid, critical for formulation in parenteral drugs .
Biological Activity
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by a thieno-pyran ring system and has a molecular formula of with a molecular weight of approximately 169.25 g/mol. The IUPAC name is this compound. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes.
- Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways.
Research indicates that these mechanisms contribute to its potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-c]pyran derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens.
Table: Antimicrobial Activity of Thieno[3,2-c]pyran Derivatives
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Antibacterial | 50 µg/mL |
| S. aureus | Antibacterial | 25 µg/mL |
| C. albicans | Antifungal | 30 µg/mL |
These findings suggest that the thieno-pyran structure may be effective in developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.
Case Study: Anti-inflammatory Activity
In a study involving animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The compound's efficacy was comparable to standard anti-inflammatory drugs.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Metabolized primarily by liver enzymes with potential for drug-drug interactions.
Further studies are needed to elucidate its full pharmacokinetic profile.
Q & A
Q. What are the established synthetic routes for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid, and what purification methods are recommended?
The synthesis involves multi-step protocols, including alkylation, cyclization, and deprotection. For example, a simplified procedure uses sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) for aqueous extraction, followed by vacuum evaporation. The crude product is purified via silica gel column chromatography after reaction with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove protecting groups . Melting point analysis (92.5–93.5°C) and purity verification (≥97%) via HPLC are critical for quality control .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., acetic acid moiety and thienopyran core).
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar tetrahydropyran derivatives .
- Mass spectrometry : To validate molecular weight (212.26 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Reaction parameters such as catalyst loading (e.g., TBAF for desilylation), solvent polarity (THF vs. ethyl acetate), and temperature (controlled via ice baths) significantly impact yield. Continuous flow reactors and automated reagent addition systems can enhance reproducibility in scaled-up production .
Q. How do stereochemical outcomes vary under different reaction conditions, and what data supports this?
Stereoisomerism (e.g., cis vs. trans configurations) arises during alkylation steps. For instance, using 1-phenyl-1-trimethylsiloxyethylene as a nucleophile favors cis products due to steric hindrance, while bulkier reagents like 1-methoxy-1-(TBDMS-oxy)ethylene promote trans configurations. These outcomes are validated via chiral HPLC and NOE NMR experiments .
Q. What analytical challenges arise in detecting impurities, and how are they resolved?
Impurities such as unreacted intermediates or deprotection byproducts (e.g., silyl ethers) require sensitive detection. Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are employed, with method validation using reference standards (e.g., 97% purity thresholds) .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening or functionalization reactions?
The thienopyran core undergoes ring-opening via iodomethane-mediated cleavage under visible light, generating aldehydes or ketones. Density functional theory (DFT) calculations can model transition states, while in-situ FTIR monitors reaction progress .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate degradation above 100°C, necessitating storage at 2–8°C in inert atmospheres. Accelerated stability testing (40°C/75% RH for 6 months) reveals no significant decomposition when sealed under nitrogen .
Data Contradictions and Resolution
Q. How are discrepancies in reported melting points or synthetic yields reconciled?
Variations in melting points (e.g., 92.5–93.5°C vs. literature values) may stem from polymorphic forms or residual solvents. Controlled recrystallization (e.g., using ethanol/water mixtures) and differential scanning calorimetry (DSC) clarify these discrepancies .
Q. What experimental approaches validate conflicting biological activity data for thienopyran derivatives?
While direct pharmacological data for this compound is limited, structurally related chromen-4-one derivatives show anti-inflammatory activity via COX-2 inhibition assays. Comparative studies using isogenic cell lines and dose-response curves are recommended to resolve inconsistencies .
Cross-Disciplinary Applications
Q. How is this compound utilized in materials science or as a ligand in coordination chemistry?
The acetic acid moiety enables functionalization as a carboxylate ligand for metal-organic frameworks (MOFs). For example, analogous pyran derivatives coordinate with transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
